

Technical Guide: Spectroscopic and Spectrometric Analysis of 5-Bromo-2-propyl-2H-indazole

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Compound of Interest

Compound Name: *5-Bromo-2-propyl-2H-indazole*

Cat. No.: B597009

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Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental spectroscopic or spectrometric data for **5-Bromo-2-propyl-2H-indazole** (CAS RN: 1280786-77-7). The information presented in this guide, including spectral data tables, is based on general knowledge of spectroscopic techniques and data for the closely related analogue, 5-Bromo-2-methyl-2H-indazole. This document serves as a template and illustrative guide for the kind of data and methodologies that would be expected for the target compound.

Introduction

5-Bromo-2-propyl-2H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any novel compound, thorough structural characterization is paramount to confirm its identity and purity. This guide outlines the standard spectroscopic and spectrometric techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the propyl derivative is unavailable, this guide provides a framework for its analysis.

Physicochemical Properties

Property	Value
Molecular Formula	C10H11BrN2[1]
Molecular Weight	239.11 g/mol [1]
CAS Number	1280786-77-7[1]

Spectroscopic and Spectrometric Data Summary

The following tables present the expected data for **5-Bromo-2-propyl-2H-indazole**, with illustrative values derived from its methyl analogue, 5-Bromo-2-methyl-2H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: The following are predicted ¹H and ¹³C NMR spectral data for **5-Bromo-2-propyl-2H-indazole**, based on known shifts for similar structures. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data for **5-Bromo-2-propyl-2H-indazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	d	1H	H-4
~7.6-7.7	d	1H	H-6
~7.5-7.6	s	1H	H-3
~7.2-7.3	dd	1H	H-7
~4.2-4.4	t	2H	N-CH ₂
~1.8-2.0	sextet	2H	CH ₂ -CH ₂ -CH ₃
~0.9-1.1	t	3H	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for **5-Bromo-2-propyl-2H-indazole**

Chemical Shift (δ) ppm	Assignment
~150	C-7a
~129	C-3
~125	C-5
~123	C-4
~120	C-6
~118	C-3a
~115	C-7
~55	N-CH ₂
~23	CH ₂ -CH ₂ -CH ₃
~11	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **5-Bromo-2-propyl-2H-indazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2960-2850	Medium-Strong	Aliphatic C-H Stretch
~1610, 1500, 1450	Medium-Strong	C=C and C=N Aromatic Ring Stretching
~1350-1250	Medium	C-N Stretch
~1100-1000	Strong	C-H in-plane bending
~880-800	Strong	C-H out-of-plane bending (Aromatic)
~600-500	Medium-Strong	C-Br Stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for **5-Bromo-2-propyl-2H-indazole**

m/z	Relative Intensity (%)	Assignment
238/240	High	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)
197/199	Medium	[M - C ₃ H ₇] ⁺
118	High	[M - Br - C ₃ H ₇] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic and spectrometric data.

NMR Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Weigh approximately 5-10 mg of **5-Bromo-2-propyl-2H-indazole**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **5-Bromo-2-propyl-2H-indazole** sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the background spectrum of the empty ATR crystal.

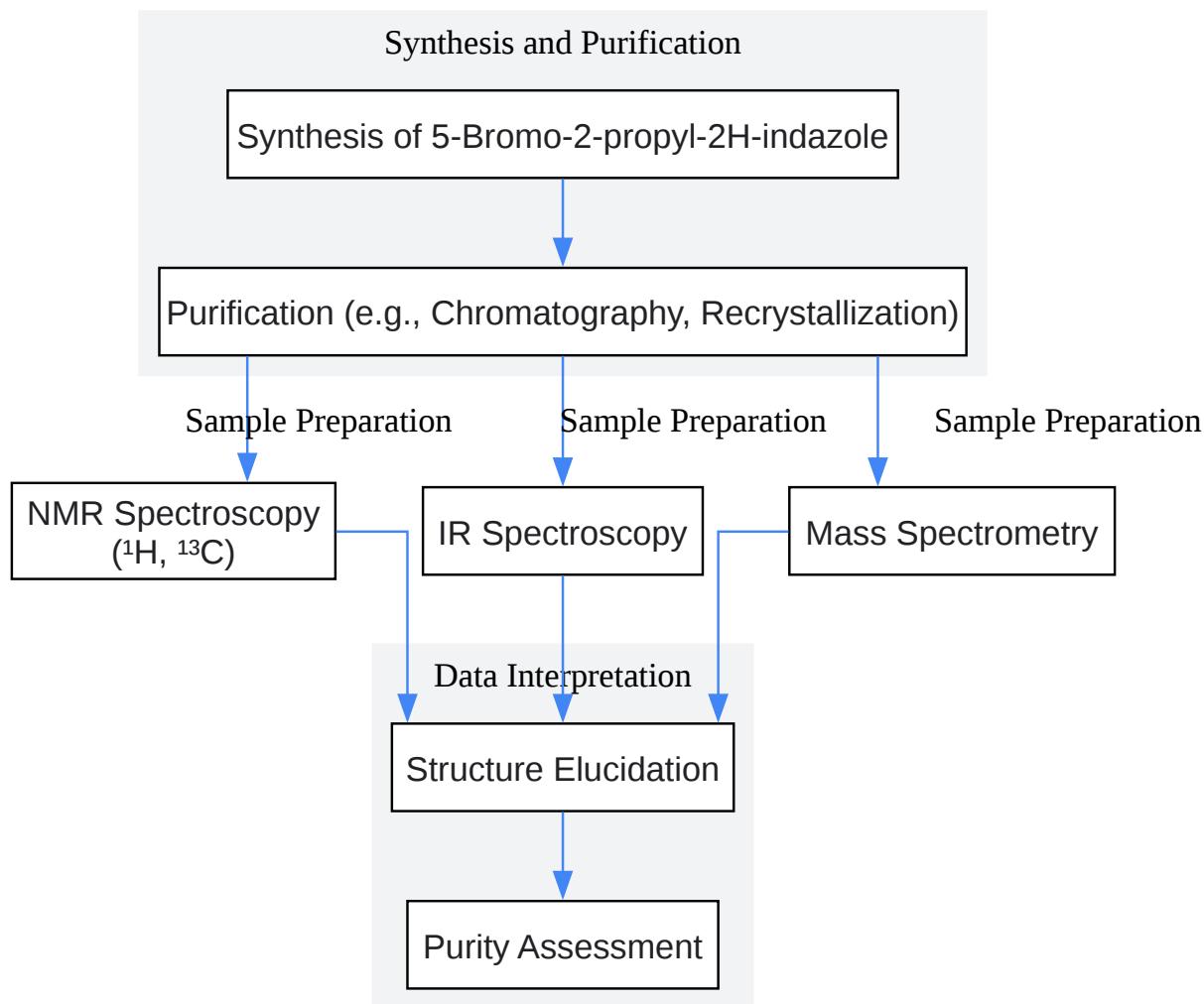
- Record the sample spectrum, typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Sample Preparation:
 - For EI-MS, a dilute solution in a volatile solvent (e.g., methanol, dichloromethane) is prepared.
 - For ESI-MS, a dilute solution in a solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate, is prepared.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualizations

General Workflow for Spectroscopic Analysis

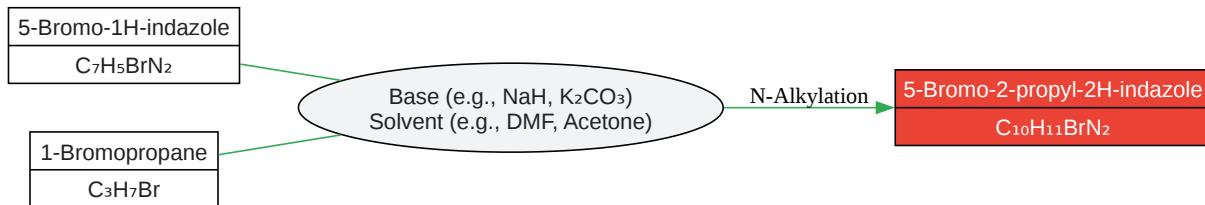


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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Potential Synthetic Pathway

A common method for the synthesis of 2-alkyl-2H-indazoles involves the N-alkylation of the parent indazole.



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Caption: A plausible synthetic route for **5-Bromo-2-propyl-2H-indazole** via N-alkylation.

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References

- 1. usbio.net [usbio.net]
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